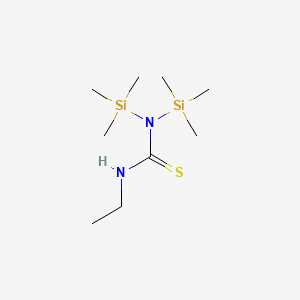
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a thiourea core substituted with trimethylsilyl and ethyl groups, which imparts distinct reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea typically involves the reaction of trimethylsilyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines; reactions are carried out under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thioureas
科学的研究の応用
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of thiourea functionality into molecules. It also serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and antimicrobial agents.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trimethylsilyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.
類似化合物との比較
Similar Compounds
- 1,1-Bis(trimethylsilyl)-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-methyl-2-thiourea
- 1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea
Uniqueness
1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the ethyl group enhances its steric properties, influencing its interaction with other molecules and its overall chemical behavior.
特性
CAS番号 |
71456-98-9 |
|---|---|
分子式 |
C9H24N2SSi2 |
分子量 |
248.54 g/mol |
IUPAC名 |
3-ethyl-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C9H24N2SSi2/c1-8-10-9(12)11(13(2,3)4)14(5,6)7/h8H2,1-7H3,(H,10,12) |
InChIキー |
GEFCXCKTXCTJNC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)N([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


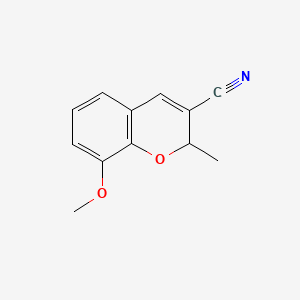
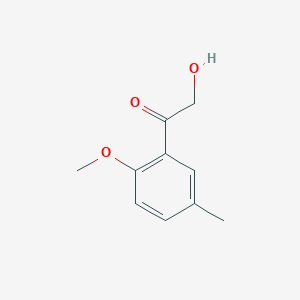

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
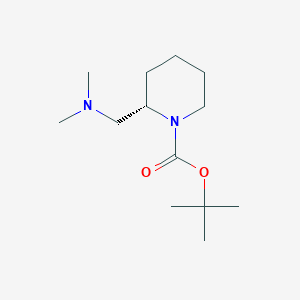

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
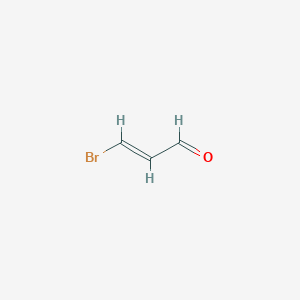
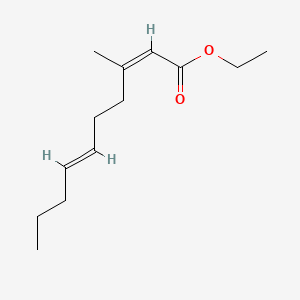
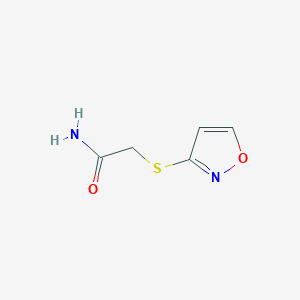

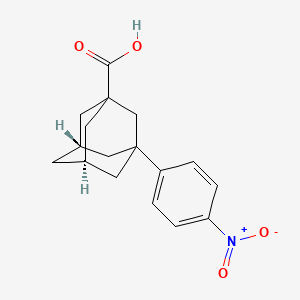
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

